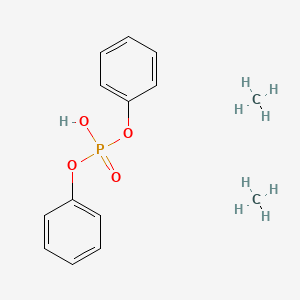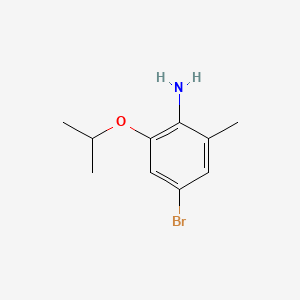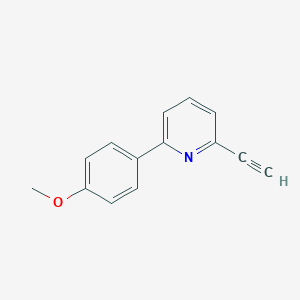
3.5-DiMethyl-1-aMinoadaMantane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Grignard Method: This method involves the reaction of 1-bromo-3,5-dimethyladamantane with methyl lithium under ultrasonic conditions to form 1-lithium-3,5-dimethyladamantane.
Acetonitrile Method: 1,3-dimethyladamantane is brominated to form 1-bromo-3,5-dimethyladamantane, which is then acetylated to form 1-acetamido-3,5-dimethyladamantane.
Urea Method: 1,3-dimethyladamantane is brominated to form 1-bromo-3,5-dimethyladamantane, which reacts with urea to form N-3,5-dimethyladamantane-1-yl urea.
Industrial Production Methods
The industrial production of memantine hydrochloride typically involves the acetonitrile method due to its higher yield and simpler reaction conditions compared to other methods .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Memantine hydrochloride can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: The compound can be reduced under specific conditions, but this is not a primary reaction pathway.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as ammonia or amines can react with memantine hydrochloride under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted adamantane derivatives .
Applications De Recherche Scientifique
Chemistry
Memantine hydrochloride is used as a building block in the synthesis of various organic compounds due to its stable adamantane structure .
Biology
In biological research, memantine hydrochloride is used to study NMDA receptor function and its role in neurodegenerative diseases .
Medicine
The primary medical application of memantine hydrochloride is in the treatment of Alzheimer’s disease. It helps to alleviate symptoms by blocking excessive NMDA receptor activity, which is believed to contribute to the neurodegenerative process .
Industry
In the pharmaceutical industry, memantine hydrochloride is used in the formulation of drugs for neurodegenerative diseases.
Mécanisme D'action
Memantine hydrochloride exerts its effects by acting as an uncompetitive antagonist of the NMDA receptor. This receptor is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory function. By blocking the NMDA receptor, memantine hydrochloride prevents excessive calcium influx into neurons, which can lead to cell damage and death . This mechanism helps to protect neurons and improve cognitive function in patients with Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: Another adamantane derivative used primarily as an antiviral and in the treatment of Parkinson’s disease.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Adapromine: An adamantane derivative with potential antiviral properties.
Uniqueness
Memantine hydrochloride is unique among these compounds due to its specific action on the NMDA receptor, making it particularly effective in treating Alzheimer’s disease. While other adamantane derivatives like amantadine and rimantadine have antiviral properties, memantine hydrochloride’s neuroprotective effects set it apart .
Propriétés
Formule moléculaire |
C12H21N |
|---|---|
Poids moléculaire |
179.30 g/mol |
Nom IUPAC |
(3S,5S)-3,5-dimethyladamantan-1-amine |
InChI |
InChI=1S/C12H21N/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8,13H2,1-2H3/t9?,10-,11-,12?/m0/s1 |
Clé InChI |
BUGYDGFZZOZRHP-YECOWLKZSA-N |
SMILES isomérique |
C[C@]12CC3C[C@@](C1)(CC(C3)(C2)N)C |
SMILES canonique |
CC12CC3CC(C1)(CC(C3)(C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)

![2-Amino-1-benzyl-9-((6aR,8R,9R,9aR)-2,2,4,4-tetraisopropyl-9-methoxytetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14764496.png)
![5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine](/img/structure/B14764503.png)
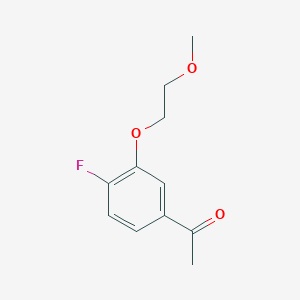
![4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14764512.png)

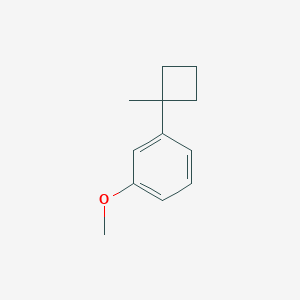
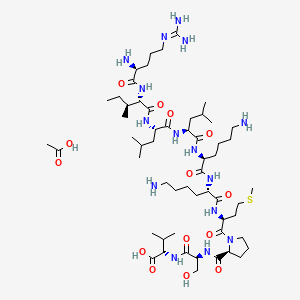

![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14764540.png)
